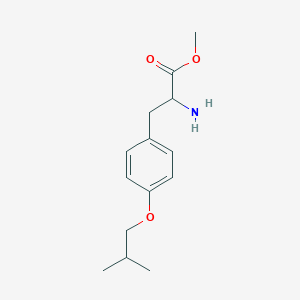
2-(4-Iodophenyl)-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid is a member of the cinnamic acid family. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid typically involves the reaction of 4-iodobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding phenylpropanoic acid.
Substitution: The iodine atom in the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiourea in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenylpropanoic acid.
Substitution: Azides or thiols.
Scientific Research Applications
(2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of various organic compounds through reactions like Suzuki coupling and Heck reactions. In biology and medicine, it is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Industrially, it finds applications in the production of dyes, agrochemicals, and polymers .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances its binding affinity to these targets, facilitating various biochemical pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Cinnamic Acid: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodophenylacetic Acid: Similar structure but differs in the position of the carboxylic acid group.
Phenylacrylic Acid: Lacks the iodine atom and has different chemical properties.
Uniqueness: The presence of the iodine atom in (2Z)-2-(4-Iodophenyl)-3-phenylacrylic acid imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C15H11IO2 |
|---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
(Z)-2-(4-iodophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10- |
InChI Key |
SHHWKJINWUZUIJ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)I)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


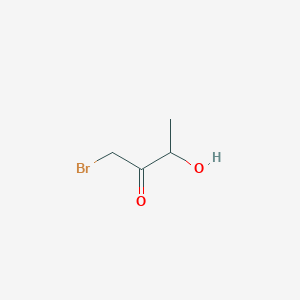
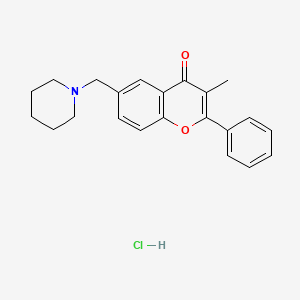
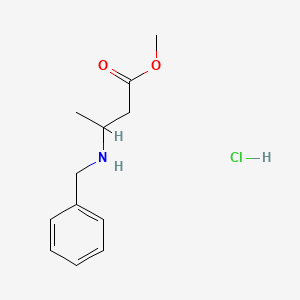

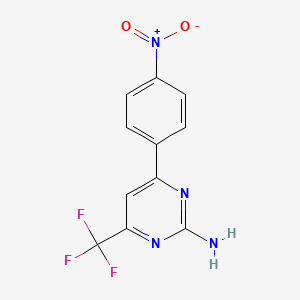
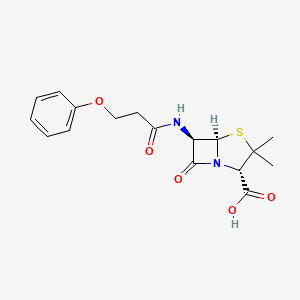

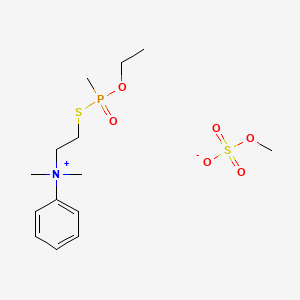
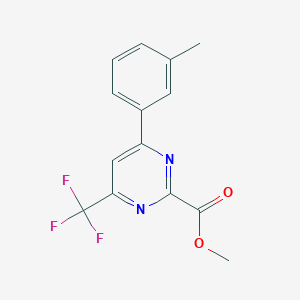
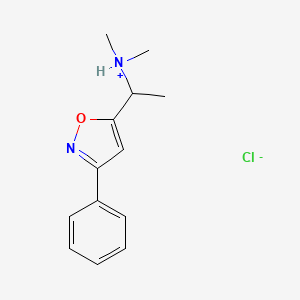

![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
